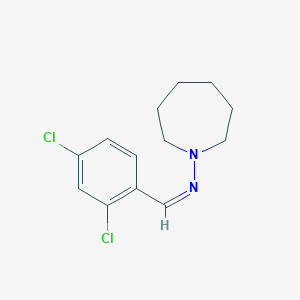
(Z)-N-(Azepan-1-yl)-1-(2,4-dichlorophenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(Azepan-1-yl)-1-(2,4-dichlorophenyl)methanimine is a chemical compound that belongs to the class of imines It features a seven-membered azepane ring attached to a methanimine group, which is further connected to a 2,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(Azepan-1-yl)-1-(2,4-dichlorophenyl)methanimine typically involves the condensation reaction between azepane and 2,4-dichlorobenzaldehyde. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the imine bond. A common method involves the use of a dehydrating agent such as molecular sieves or anhydrous magnesium sulfate to facilitate the formation of the imine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts to enhance the reaction rate and yield is also common. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The imine group can be reduced to form the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: (Z)-N-(Azepan-1-yl)-1-(2,4-dichlorophenyl)methanimine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure allows for modifications that can lead to the development of compounds with therapeutic properties, such as antimicrobial or anticancer activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-N-(Azepan-1-yl)-1-(2,4-dichlorophenyl)methanimine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the 2,4-dichlorophenyl group can enhance binding affinity to certain molecular targets, while the azepane ring can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
(Z)-N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)methanimine: Similar structure but with a six-membered piperidine ring instead of the seven-membered azepane ring.
(Z)-N-(Morpholin-1-yl)-1-(2,4-dichlorophenyl)methanimine: Contains a morpholine ring instead of the azepane ring.
Uniqueness: (Z)-N-(Azepan-1-yl)-1-(2,4-dichlorophenyl)methanimine is unique due to the presence of the azepane ring, which imparts different steric and electronic properties compared to its analogs. This can result in distinct reactivity and interaction profiles, making it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
16987-40-9 |
|---|---|
Molecular Formula |
C13H16Cl2N2 |
Molecular Weight |
271.18 g/mol |
IUPAC Name |
(E)-N-(azepan-1-yl)-1-(2,4-dichlorophenyl)methanimine |
InChI |
InChI=1S/C13H16Cl2N2/c14-12-6-5-11(13(15)9-12)10-16-17-7-3-1-2-4-8-17/h5-6,9-10H,1-4,7-8H2/b16-10+ |
InChI Key |
WYMKISIWQJPKOC-MHWRWJLKSA-N |
SMILES |
C1CCCN(CC1)N=CC2=C(C=C(C=C2)Cl)Cl |
Isomeric SMILES |
C1CCCN(CC1)/N=C/C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1CCCN(CC1)N=CC2=C(C=C(C=C2)Cl)Cl |
Synonyms |
N-(2,4-Dichlorobenzylidene)-1-azepanamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















